2-iodo-4-nitro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

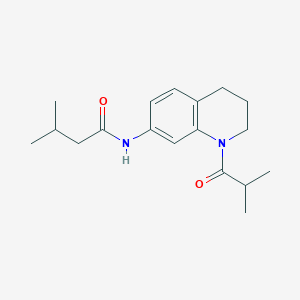

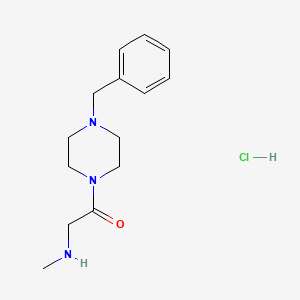

2-iodo-4-nitro-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the indole family and is characterized by its yellow crystalline appearance. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular formula of this compound is C8H5IN2O2 . It has a molecular weight of 288.0420 . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .Mécanisme D'action

Biochemical Pathways

They are important types of molecules and natural products and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-iodo-4-nitro-1H-indole in lab experiments is its potent antitumor activity, which makes it a promising candidate for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may hinder its use in certain applications.

Orientations Futures

There are several future directions for research on 2-iodo-4-nitro-1H-indole. One of the most promising directions is the development of new cancer treatments based on this compound. Another direction is the development of new fluorescent probes for detecting DNA damage caused by environmental pollutants. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its potent antitumor activity, anti-inflammatory activity, and antioxidant activity make it a promising candidate for developing new cancer treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Méthodes De Synthèse

The synthesis of 2-iodo-4-nitro-1H-indole involves the reaction of 2-iodoaniline with nitroacetanilide in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.

Applications De Recherche Scientifique

2-iodo-4-nitro-1H-indole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in medicinal chemistry, where it has been found to exhibit potent antitumor activity. It has also been studied for its potential as a fluorescent probe for detecting DNA damage caused by environmental pollutants.

Safety and Hazards

The safety data sheet for 2-iodo-4-nitro-1H-indole suggests that it is hazardous . Precautionary measures include avoiding ingestion and inhalation, not spraying on an open flame or other ignition source, and keeping away from heat/sparks/open flames/hot surfaces . It is also recommended to store it away from clothing/combustible materials .

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-iodo-4-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREYKHIFQJRJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)I)C(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)

![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)

![3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2883909.png)

![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)

![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)

![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)

![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)